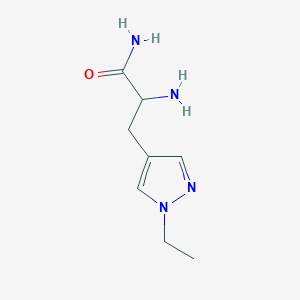

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanamide

説明

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a propanamide side chain. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and CNS modulation .

Synthetic routes for analogous pyrazole-containing compounds often involve cyclocondensation reactions or functional group transformations. For example, pyrazole intermediates in related molecules (e.g., pyran derivatives) are synthesized via reflux with malononitrile or ethyl cyanoacetate in dioxane . Structural characterization of such compounds typically employs crystallography tools like SHELX, a widely used software suite for small-molecule refinement .

特性

分子式 |

C8H14N4O |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

2-amino-3-(1-ethylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-2-12-5-6(4-11-12)3-7(9)8(10)13/h4-5,7H,2-3,9H2,1H3,(H2,10,13) |

InChIキー |

MUQJDLMGXXCTSM-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C=N1)CC(C(=O)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes:

Reaction Conditions:

Industrial Production:

化学反応の分析

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Scientific Research Applications of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanamide

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a heterocyclic compound featuring a pyrazole ring and an amino group, holding significant interest in medicinal chemistry because of its unique structural characteristics and potential biological activities. The compound has a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol. The compound exhibits tautomeric behavior, which influences its reactivity and properties.

Biological Activities

The biological activity of 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is mainly because of its capacity to engage with multiple enzymes and receptors. The compound's structure enables it to interact with cancer cell receptors, which can inhibit tumor growth and proliferation.

Enzyme Inhibition

The compound has demonstrated encouraging outcomes in impeding particular enzymes implicated in metabolic pathways. Studies suggest it can inhibit DapE (diaminopimelate epimerase) activity, which is vital for bacterial viability, displaying an IC50 value of approximately 22.4 µM.

Neuroprotective Properties

Certain pyrazole derivatives have been researched for their neuroprotective benefits, positioning them as viable contenders for addressing neurological conditions.

Anticancer Activity

Pyrazole derivatives are being investigated for their anticancer capabilities .

Case Studies

Study 1: Enzyme Interaction

A study focusing on the interaction of 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide with bacterial enzymes revealed considerable inhibition rates, signifying its potential as an antibacterial agent.

Study 2: Cancer Cell Proliferation

In vitro tests illustrated that the compound could diminish the proliferation of prostate cancer cell lines by functioning as an androgen receptor antagonist, akin to other pyrazole derivatives.

作用機序

- The exact mechanism of action for this compound is context-dependent.

- It may interact with specific molecular targets (e.g., enzymes, receptors) or participate in metabolic pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Hypothesized Property Comparisons

- Lipophilicity : The ethyl-pyrazole group in the target compound likely confers moderate lipophilicity, whereas the indole analog (157) may exhibit higher aromaticity and π-π stacking.

- Solubility : The benzoic acid derivative (EN300-265715) is more water-soluble at physiological pH due to its ionizable carboxyl group .

- Bioactivity : Indole derivatives (e.g., compound 157) may target neurotransmitter receptors, while pyrazole-propanamides could modulate kinase or protease activity .

生物活性

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, receptor modulation, and therapeutic applications.

Chemical Structure

The compound's molecular formula is , and it features an amino group, a carboxylic acid, and a pyrazole ring. Its specific stereochemistry plays a crucial role in its biological interactions.

The biological activity of 2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is primarily attributed to its ability to interact with various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it modulates receptor activity, acting as either an agonist or antagonist in various signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Enzyme Inhibition:

- The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit the activity of DapE (diaminopimelate epimerase), which is essential for bacterial viability, demonstrating an IC50 value of approximately 22.4 µM .

2. Neuroprotective Properties:

- Similar pyrazole derivatives have been investigated for their neuroprotective effects, making them potential candidates for treating neurological disorders.

3. Anticancer Activity:

- Pyrazole derivatives are being explored for their anticancer properties. The compound's structure allows it to interact with cancer cell receptors, potentially inhibiting tumor growth and proliferation .

Case Studies

Several studies have documented the biological activities of 2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide:

Study 1: Enzyme Interaction

- A study focused on the interaction of this compound with bacterial enzymes showed significant inhibition rates, indicating its potential as an antibacterial agent .

Study 2: Cancer Cell Proliferation

- In vitro assays demonstrated that the compound could reduce the proliferation of prostate cancer cell lines by acting as an androgen receptor antagonist, similar to other pyrazole derivatives .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。